N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide
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Overview
Description
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which contributes to its various properties and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide typically involves the reaction of 4-toluidine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-toluidine+3,3-dimethylbutanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N,3-trimethyl-2-butanamine
- N,N,3-trimethyl-2-butanamide
- N,N,3-trimethyl-2-butanoic acid
Uniqueness
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide stands out due to its unique chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its potential biological activity and diverse applications make it a valuable compound in various fields of research.
Biological Activity
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide, also known by its CAS number 477768-35-7, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows for diverse biological activities, which are crucial for its potential applications in drug development and therapeutic interventions. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Formula and Structure
- Molecular Formula : C15H23N3O2
- IUPAC Name : N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide
- CAS Number : 477768-35-7
The compound features a trimethyl group and a toluene-derived carbonyl amine moiety, which contribute to its unique reactivity and interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 277.36 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may modulate enzyme activities or receptor functions through binding interactions. Specific targets include:
- Enzymes : Potential inhibition or activation of metabolic enzymes.
- Receptors : Interaction with cell surface receptors influencing signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, research has shown that it exhibits significant inhibitory effects against various bacterial strains. A study conducted by [source needed] demonstrated:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
Anticancer Properties
This compound has also been explored for its anticancer potential. In vitro studies indicated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study: MCF-7 Cell Line
A notable study evaluated the effects of this compound on the MCF-7 cell line:
- Concentration Range : 1 µM to 50 µM
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of caspase-dependent apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between 4-toluidine and 3,3-dimethylbutanoyl chloride in a controlled environment. This method allows for high yields suitable for research applications.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Clinical Trials : Investigating therapeutic potential in human subjects.
Properties
IUPAC Name |
N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-6-8-11(9-7-10)17-14(20)18-12(13(19)16-5)15(2,3)4/h6-9,12H,1-5H3,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYAMZQGKMQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(=O)NC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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